

Spectroscopic analysis of ZBDC using FT-IR, Raman, and NMR techniques

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Compound of Interest

Compound Name: ZincDibenzylDithiocarbamate(Zbdc)(Ztc)

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Spectroscopic Analysis of ZBDC: An In-depth Technical Guide

An Introduction to "ZBDC": The acronym "ZBDC" can refer to two distinct chemical compounds: Zinc bis(dibutyldithiocarbamate), a widely used accelerator in the rubber industry, and Zinc Benzene-1,4-dicarboxylate, a metal-organic framework (MOF). This guide provides a comprehensive overview of the spectroscopic analysis of both compounds using Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, tailored for researchers, scientists, and drug development professionals.

Section 1: Spectroscopic Analysis of Zinc bis(dibutyldithiocarbamate)

Zinc bis(dibutyldithiocarbamate), with the chemical formula $C_{18}H_{36}N_2S_4Zn$, is a dithiocarbamate salt that serves as a vulcanization accelerator in the rubber industry and also finds use as an antifungal agrochemical.^{[1][2]} Understanding its molecular structure through spectroscopic techniques is crucial for quality control and for understanding its mechanism of action and potential biological interactions.

Data Presentation: Spectroscopic Signatures of Zinc bis(dibutyldithiocarbamate)

The following tables summarize the key spectroscopic data for Zinc bis(dibutyldithiocarbamate).

Table 1: FT-IR Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)

Wavenumber (cm ⁻¹)	Assignment	Reference
~1470-1520	$\nu(\text{C-N})$ stretching of the thioureide band	[3]

| ~980-987 | $\nu(\text{C-S})$ stretching |[3] |

Table 2: Raman Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)

Raman Shift (cm ⁻¹)	Assignment	Reference
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| Data not available in a quantitative format in the search results. | - | |

Table 3: NMR Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)

Nucleus	Chemical Shift (ppm)	Assignment	Reference
¹³ C	Data not available in a quantitative format in the search results.	-	

| ¹H | Data not available in a quantitative format in the search results. | - | |

Experimental Protocols

FT-IR Spectroscopy A standard protocol for the FT-IR analysis of Zinc bis(dibutyldithiocarbamate) involves the following steps:

- **Sample Preparation:** A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a chloroform solution.^[1]
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Raman Spectroscopy A general procedure for obtaining the Raman spectrum of Zinc bis(dibutyldithiocarbamate) is as follows:

- **Sample Preparation:** A small amount of the solid sample is placed on a microscope slide.
- **Data Acquisition:** A Raman spectrometer equipped with a laser source (e.g., 514.5 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed.^[4]
- **Data Analysis:** The Raman shifts are plotted against intensity to obtain the spectrum, which is then interpreted to identify the vibrational modes of the molecule.

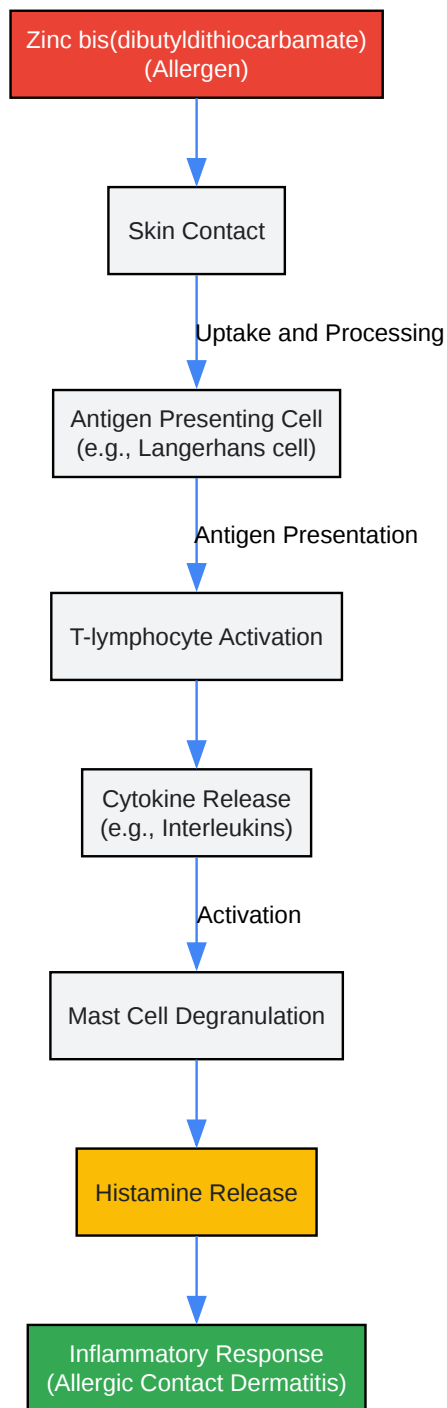
NMR Spectroscopy The following outlines a general protocol for NMR analysis:

- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.
- **Data Analysis:** The chemical shifts, signal integrations, and splitting patterns are analyzed to elucidate the structure of the molecule.

Signaling Pathways

Zinc bis(dibutyldithiocarbamate) is recognized as a dermatological sensitizer and allergen.^[1]
Its biological effect is associated with increased histamine release and cell-mediated immunity.
^[1]

Allergic Response Pathway for Zinc bis(dibutyldithiocarbamate)

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Caption: Allergic response pathway initiated by Zinc bis(dibutyldithiocarbamate).

Section 2: Spectroscopic Analysis of Zinc Benzene-1,4-dicarboxylate (Zn-BDC MOF)

Zinc Benzene-1,4-dicarboxylate is a metal-organic framework (MOF) composed of zinc ions coordinated to terephthalic acid (benzene-1,4-dicarboxylic acid) linkers. These materials are of great interest for applications in gas storage, catalysis, and sensing. Spectroscopic methods are essential for confirming the successful synthesis and for probing the structure and properties of the framework.

Data Presentation: Spectroscopic Signatures of Zn-BDC MOF

The following tables summarize the key spectroscopic data for a typical Zn-BDC MOF.

Table 4: FT-IR Spectroscopic Data for Zn-BDC MOF

Wavenumber (cm ⁻¹)	Assignment	Reference
~1610	Asymmetric stretching of carboxylate group	[5]
~1505	Phenyl group vibration	[6]
~1390	Symmetric stretching of carboxylate group	[6]
~740	C-H out-of-plane bending of the benzene ring	[7]

| ~520 | Zn-O stretching |[7] |

Table 5: Raman Spectroscopic Data for Zn-BDC MOF

Raman Shift (cm ⁻¹)	Assignment	Reference
~1615	Benzene ring C=C stretching	[8]
~1145	Benzene ring C-H in-plane bending	[8]

| ~820 | Carboxylate group deformation |[8] |

Table 6: Solid-State NMR Spectroscopic Data for Zn-BDC MOF

Nucleus	Chemical Shift (ppm)	Assignment	Reference
¹³ C	~170-180	Carboxylate carbon	[9][10]

| ¹³C | ~130-140 | Aromatic carbons |[9][10] |

Experimental Protocols

FT-IR Spectroscopy

- **Sample Preparation:** The synthesized Zn-BDC MOF powder is thoroughly mixed with KBr and pressed into a pellet. The sample must be activated (solvent removed) prior to analysis for accurate framework characterization.
- **Data Acquisition:** Spectra are collected using an FTIR spectrometer, typically from 4000 to 400 cm⁻¹.
- **Data Analysis:** The positions of the carboxylate and benzene ring vibrational bands are analyzed to confirm the coordination of the linker to the metal centers.

Raman Spectroscopy

- **Sample Preparation:** A small amount of the activated MOF powder is placed on a suitable substrate.

- **Data Acquisition:** A confocal micro-Raman setup is used with a specific laser wavelength (e.g., 514.5 nm).^[4] The laser power should be kept low to avoid sample damage.^[4]
- **Data Analysis:** The Raman spectrum is analyzed to identify the characteristic vibrational modes of the organic linker and the metal-oxygen bonds.

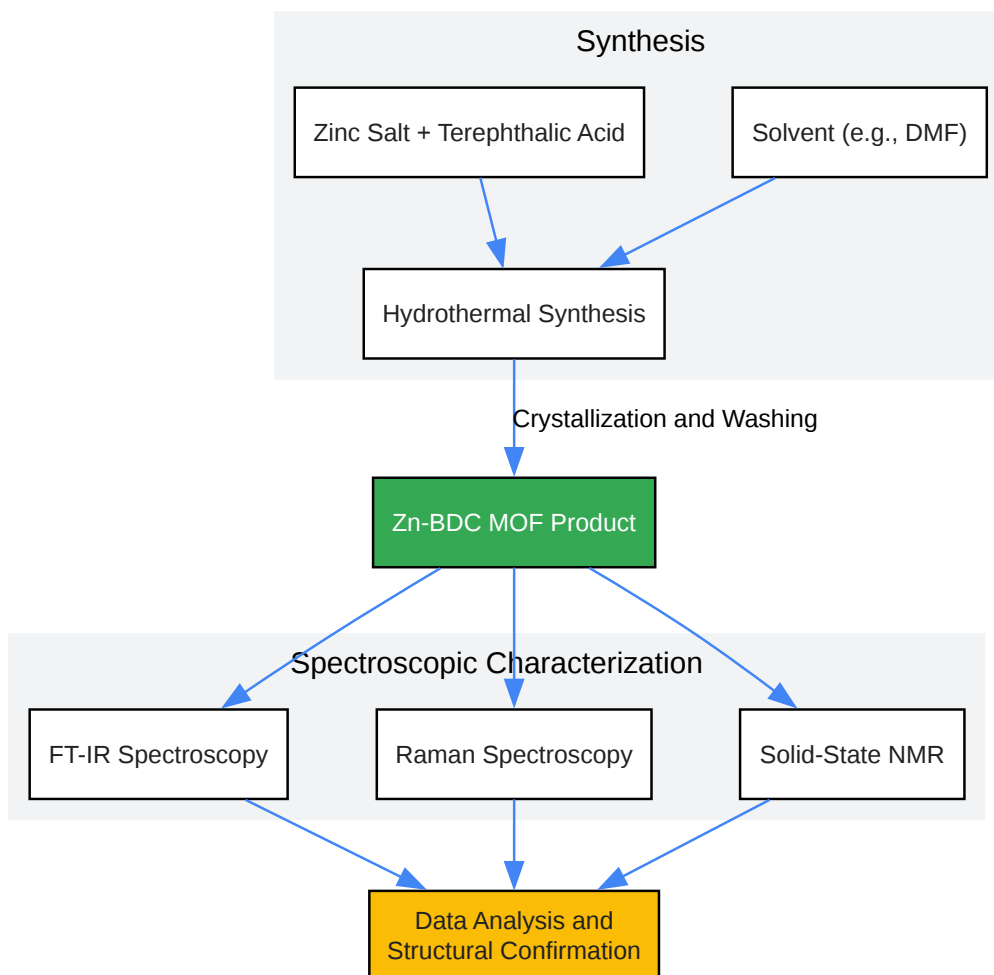
Solid-State NMR Spectroscopy

- **Sample Preparation:** The activated Zn-BDC MOF powder is packed into a solid-state NMR rotor.
- **Data Acquisition:** ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectra are acquired. High magnetic fields can improve resolution.^[11]
- **Data Analysis:** The chemical shifts of the carbon atoms in the benzene ring and the carboxylate groups are analyzed to confirm the structure and purity of the MOF.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a Zn-BDC MOF.

Workflow for Zn-BDC MOF Synthesis and Spectroscopic Analysis



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of Zn-BDC MOFs.

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